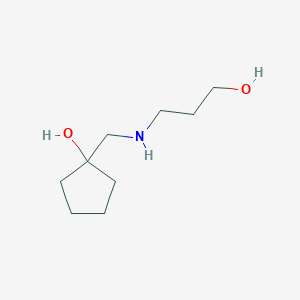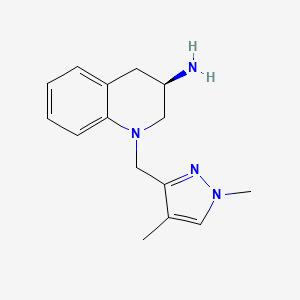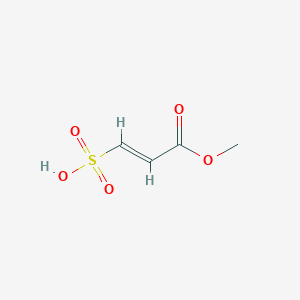
3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid is an organic compound with a unique structure that includes a methoxy group, a ketone, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid typically involves the reaction of methoxyacetone with a sulfonating agent under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-3-oxoprop-1-ene-2-sulfonic acid
- 3-Methoxy-3-oxoprop-1-ene-1-ylbenzene-1-sulfonate
Uniqueness
3-Methoxy-3-oxoprop-1-ene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and potential applications. Its combination of a methoxy group, ketone, and sulfonic acid group makes it a versatile compound in various chemical reactions and industrial processes.
Properties
Molecular Formula |
C4H6O5S |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
(E)-3-methoxy-3-oxoprop-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C4H6O5S/c1-9-4(5)2-3-10(6,7)8/h2-3H,1H3,(H,6,7,8)/b3-2+ |
InChI Key |
NIWWCQXBGLKACQ-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/S(=O)(=O)O |
Canonical SMILES |
COC(=O)C=CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


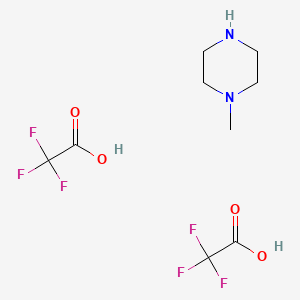
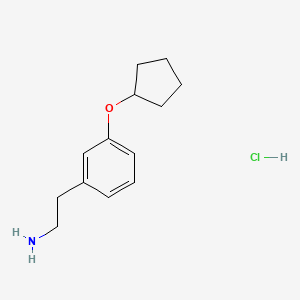
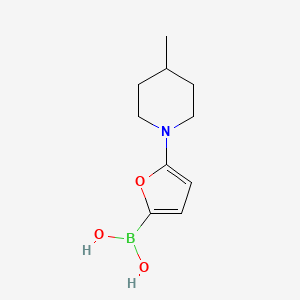

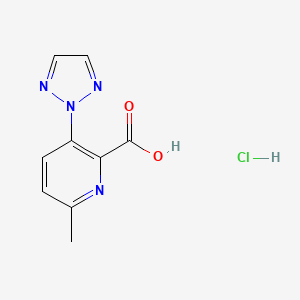
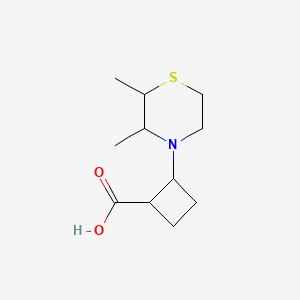
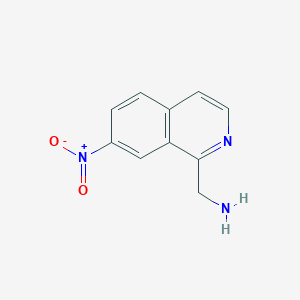
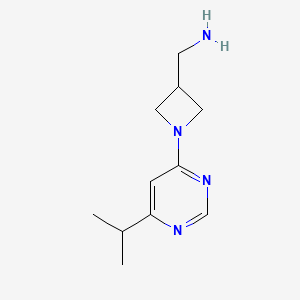
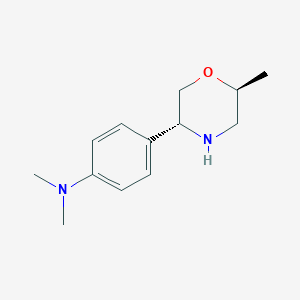
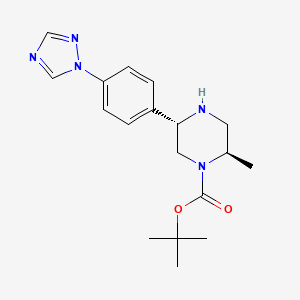
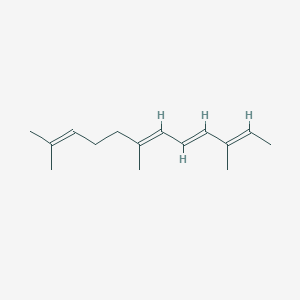
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
